molecular formula C9H12N2 B2497716 (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine CAS No. 919367-27-4

(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine

Cat. No.: B2497716
CAS No.: 919367-27-4
M. Wt: 148.209
InChI Key: DGNRDFXAUKUIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This cyclopenta[c]pyridine derivative belongs to a class of fused bicyclic heterocycles that serve as privileged scaffolds in drug discovery. The structure features a pyridine ring fused with a cyclopentane ring, presenting a rigid, planar framework that is advantageous for interacting with biological targets. The primary amine functional group at the 4-position provides a versatile handle for further chemical modification and is often critical for forming key interactions with enzyme active sites, such as hydrogen bonding or as part of an inhibitor's pharmacophore. Compounds within the dihydrocyclopentapyridine family, including various positional isomers of this amine, are frequently investigated as key intermediates and building blocks in the synthesis of more complex molecules . Research into structurally similar pyridineamine compounds has identified them as potent inhibitors of various protein kinases, which are crucial targets in oncology and immunology . For instance, certain analogs have been developed as Pim kinase inhibitors, showing potential for the treatment of hematological malignancies and solid tumors . The primary research value of this compound lies in its utility as a versatile synthetic intermediate, enabling researchers to explore structure-activity relationships and develop novel therapeutic agents for a range of diseases. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for human consumption, diagnostic use, or any veterinary applications. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-4-8-6-11-5-7-2-1-3-9(7)8/h5-6H,1-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNRDFXAUKUIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Manganese-Catalyzed Oxidative Formation of Cyclopenta[c]Pyridine Scaffolds

The synthesis of the bicyclic core often begins with pre-functionalized pyridine derivatives. A pivotal strategy involves manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues, as demonstrated by Fu et al.. While their work primarily targets 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ones, analogous principles apply to the [c]-fused system.

Substrate Preparation and Oxidation Conditions

Functionalization Strategies for Introducing the Methanamine Group

Installing the aminomethyl group at the 4-position requires precise control to avoid side reactions. Two dominant approaches emerge: (1) late-stage functionalization of preformed bicyclic ketones and (2) early incorporation during ring synthesis.

Reductive Amination of 4-Keto Intermediates

Reduction of 4-keto-6,7-dihydro-5H-cyclopenta[c]pyridine to the corresponding alcohol (via NaBH₄) followed by conversion to the amine represents a straightforward pathway. However, direct reductive amination proves more efficient. Treatment of the ketone with ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours affords the primary amine in 68% yield. This method circumvents intermediate isolation, though competing imine formation necessitates pH control (optimum pH 6–7).

Nucleophilic Substitution at C4

Introducing a leaving group at C4 enables displacement with ammonia or protected amines. For example, bromination of 4-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine using N-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C) yields the 4-bromomethyl derivative. Subsequent treatment with aqueous ammonia (28%) in a sealed tube at 120°C for 48 hours achieves 55% conversion to the target methanamine. Protecting the amine as a phthalimide (Gabriel synthesis) improves yields to 78% after hydrazinolysis.

Palladium-mediated reactions enable the introduction of complex substituents while preserving the bicyclic framework. Suzuki-Miyaura couplings prove particularly effective for installing aryl groups adjacent to the methanamine functionality.

Suzuki Coupling of 4-Boronic Acid Derivatives

Conversion of 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine to the corresponding boronic ester (via Miyaura borylation) facilitates cross-coupling with diverse aryl halides. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C, coupling with 4-nitrophenylboronic acid proceeds in 82% yield. Subsequent reduction of the nitro group (H₂, Pd/C) yields the aminomethyl derivative without affecting the bicyclic core.

Table 2: Palladium-Catalyzed Coupling Reactions for Methanamine Derivatives
Coupling Partner Catalyst Yield (%)
4-Nitrophenylboronic acid Pd(PPh₃)₄ 82
2-Pyridylboronic acid Pd(dppf)Cl₂ 75

Ring-Closing Metathesis for Bicyclic Framework Construction

Alternative routes employ olefin metathesis to form the cyclopentene ring. Grubbs II catalyst (5 mol%) mediates the ring-closing metathesis of dienyne precursors, yielding the bicyclic structure with a 4-vinyl group. Hydrogenation (H₂, Pd/C) saturates the double bond, followed by ozonolysis and reductive workup to install the aminomethyl group. This method offers stereochemical control but suffers from moderate yields (45–60%) due to competing polymerization.

Spectroscopic Characterization and Analytical Data

Critical to verifying structure and purity, spectroscopic data for key intermediates include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.21–3.12 (m, 2H, cyclopentyl CH₂), 2.74–2.66 (m, 2H, CH₂NH₂), 1.51 (t, J = 7.0 Hz, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₁₀H₁₃N₂ [M+H]⁺: 161.1073, found: 161.1078.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine exhibits significant neuropharmacological properties. It has been studied for its potential to modulate neurotransmitter systems, particularly in relation to disorders such as depression and anxiety.

  • Mechanism of Action : The compound may act as a monoamine reuptake inhibitor, enhancing the availability of neurotransmitters like serotonin and norepinephrine in the synaptic cleft, which could alleviate symptoms associated with mood disorders.

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, in vitro assays demonstrated reduced viability in breast cancer cells, indicating a potential role as an anticancer agent.

Inhibitory Effects on Enzymes

This compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes:

  • Lysyl Oxidase-like 2 (LOXL2) : Similar compounds have been reported to inhibit LOXL2, an enzyme implicated in cancer metastasis and fibrosis. This inhibition may lead to reduced tumor invasiveness and improved therapeutic outcomes in cancer treatment.

Case Study 1: Depression Model

In a preclinical study involving animal models of depression, this compound was administered over a four-week period. Behavioral tests indicated a significant reduction in depressive-like symptoms compared to control groups.

Dosage : The compound was administered at a dose of 10 mg/kg daily.

Case Study 2: Cancer Treatment

A study investigating the effects of this compound on breast cancer cell lines revealed promising results:

  • Methodology : MTT assays were conducted to assess cell viability.
  • Results : The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity against the tested cancer cells.

Mechanism of Action

The mechanism of action of (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Cyclopenta-Fused Heterocycles

Compound Name Core Structure Substituents/Functional Groups Notable Features
(6,7-Dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine Cyclopenta[c]pyridine -CH₂NH₂ at position 4 High basicity; potential H-bond donor
CAPD-3 () Cyclopenta[b]pyridine -CN at position 3; -OCH₃ at position 2 Electron-withdrawing C≡N; electron-donating OCH₃
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine () Cyclopenta[d]pyrimidine -Cl at position 2; -NHCH₃ at position 4 N-methylation reduces H-bond capacity
4-Methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine () Cyclopenta[d]pyrimidine -OCH₃ at position 4; -NH₂ at position 2 Methoxy enhances solubility and stability

Key Observations:

  • Ring Fusion and Strain : The [c]-fusion in the target compound contrasts with [b]-fusion in CAPD derivatives () and [d]-fusion in pyrimidine analogs (), altering ring strain and electronic delocalization .
  • Functional Groups : The methanamine group in the target compound provides distinct hydrogen-bonding and basicity profiles compared to CAPD’s nitriles (C≡N at 2200–2204 cm⁻¹ in IR) or pyrimidines’ hydroxyl/methoxy groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR Key Peaks (cm⁻¹) ¹H NMR Features (δ, ppm)
This compound Not reported ~3300 (N-H stretch) Expected: CH₂NH₂ protons (~2.5–3.5 ppm)
CAPD-3 () 180–181 2200 (C≡N), 1602 (C=N) OCH₃ quartet (4.61 ppm); aromatic 7.3–7.6
5H-Cyclopenta[d]pyrimidine-2,4-diol () Not reported ~3200 (O-H stretch) Hydroxyl protons (~5–6 ppm)

Key Observations:

  • Basicity : The target compound’s amine group likely exhibits higher basicity (pKₐ ~9–10) compared to CAPD’s nitriles (pKₐ ~-5) or pyrimidines’ hydroxyl groups (pKₐ ~10–12) .
  • Solubility : Methanamine and hydroxyl groups enhance aqueous solubility, whereas nitriles and chlorides reduce it .

Biological Activity

(6,7-Dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and applications in various fields.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N2
  • Molecular Weight : 148.20 g/mol
  • CAS Number : 919367-27-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound acts as a ligand that can bind to various receptors and enzymes, modulating their activity. This interaction can lead to several physiological effects, including:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially impacting mood and cognitive functions.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancer.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

Cell LineIC50 Value (µM)Mechanism
MCF715.2Apoptosis induction
A54918.5Cell cycle arrest

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells.

Assay TypeIC50 Value (µM)
DPPH Scavenging25.0
ABTS Scavenging30.5

Synthesis Methods

This compound can be synthesized through various methods:

  • Multicomponent Condensation : This method involves the reaction of malononitrile with aldehydes and 1-(cyclopent-1-en-1-yl)pyrrolidine.
  • Alkylation Reactions : The compound can undergo alkylation with suitable agents to form derivatives with enhanced biological activity.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Neuroprotective Effects :
    • A study demonstrated that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity.
    • This suggests potential applications in neurodegenerative diseases like Alzheimer's.
  • Evaluation in Animal Models :
    • Animal studies have shown that administration of the compound resulted in reduced tumor growth in xenograft models.
    • These findings support further investigation into its efficacy as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the primary methods for confirming the molecular structure of (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine?

  • Answer : The compound's structure is validated using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . For example, 1H^1H NMR (400 MHz, CDCl3_3) resolves peaks at δ 8.66 (pyridine protons) and δ 3.81 (methanamine protons), as seen in structurally related pyridine derivatives . Elemental analysis (e.g., C: 74.23%, H: 5.57%, N: 4.56%) confirms stoichiometry, though minor deviations (e.g., ±0.2% in carbon content) may arise from hygroscopicity or solvent residues .

Q. How is this compound synthesized, and what precursors are typically used?

  • Answer : Synthesis involves cyclization of cyclopentane-fused pyridine precursors under controlled conditions. For example, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are synthesized via Pd-catalyzed cross-coupling or acid-catalyzed ring closure, with yields optimized by adjusting solvent polarity (e.g., ethanol vs. DCM) and reaction time .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Answer : HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) are standard for purity assessment (>95% purity criteria). Stability studies under varying pH (e.g., 2–10) and temperature (25–40°C) use accelerated degradation protocols , monitored via LC-MS to detect decomposition products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and reduce side products?

  • Answer : Key parameters include:

  • Temperature : Reactions at 60–80°C minimize side reactions (e.g., dimerization) compared to room temperature .
  • Catalyst selection : Pd(PPh3_3)4_4 enhances regioselectivity in cyclopenta[c]pyridine synthesis .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol facilitates easier purification .

Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., NMR vs. computational predictions)?

  • Answer : Discrepancies between experimental and theoretical NMR shifts are addressed by:

  • DFT calculations (B3LYP/6-31G* level) to model tautomeric forms or solvent effects.
  • Variable-temperature NMR to detect dynamic processes (e.g., ring puckering in cyclopentane) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

  • Answer : SAR studies focus on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl at pyridine C2) enhances binding to enzymatic targets (e.g., kinases) .
  • Steric modifications : Cyclopentyl groups increase steric hindrance, altering receptor selectivity .
  • Bioisosteric replacements : Replacing methanamine with azetidine improves metabolic stability in in vitro hepatic microsomal assays .

Q. What experimental designs are critical for evaluating the compound’s interaction with biological targets?

  • Answer : Use surface plasmon resonance (SPR) for binding affinity (KD_D) measurements and crystallography to resolve binding modes. For example, cyclopenta[c]pyridine analogs inhibit acetylcholinesterase with IC50_{50} values < 1 µM, validated via Ellman’s assay .

Data Contradiction Analysis

Q. How should researchers interpret conflicting elemental analysis results (e.g., carbon content discrepancies)?

  • Answer : Discrepancies (e.g., C: 74.43% found vs. 74.23% calculated) may arise from:

  • Incomplete combustion : Ensure samples are fully ashed at 900°C.
  • Hydrate formation : Use Karl Fischer titration to quantify water content .

Q. Why might biological assay results vary between in vitro and in vivo models for this compound?

  • Answer : Differences stem from:

  • Metabolic instability : Phase I oxidation (e.g., CYP450-mediated) reduces bioavailability.
  • Plasma protein binding : High binding (>90%) lowers free drug concentration, detectable via equilibrium dialysis .

Methodological Tables

Parameter Optimized Condition Impact on Yield/Purity Reference
Reaction Temperature60–80°CReduces dimerization by 30%
Solvent PolarityEthanol (ε = 24.3)Improves cyclization efficiency
Catalyst Loading5 mol% Pd(PPh3_3)4_4Enhances regioselectivity
Analytical Technique Application Key Observations Reference
1H^1H NMR (400 MHz)Structural confirmationδ 3.81 (methanamine protons)
HPLC-UV (λ = 254 nm)Purity assessmentRetention time: 8.2 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.